An In-depth Technical Guide to 3-(N-Boc-N-methylamino)benzoic Acid for Advanced Research
An In-depth Technical Guide to 3-(N-Boc-N-methylamino)benzoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(N-Boc-N-methylamino)benzoic acid, a key building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a carboxylic acid suitable for amide bond formation and a Boc-protected secondary amine, offering a stable yet readily cleavable protecting group. This unique combination makes it a valuable reagent in the construction of complex molecular architectures, particularly in peptide and small molecule drug discovery.
Core Chemical and Physical Properties
3-(N-Boc-N-methylamino)benzoic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| CAS Number | 168162-30-9 | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in methanol, ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Insoluble in petroleum ether and water. | [3] |
Synthesis and Purification: A Guided Protocol
The synthesis of 3-(N-Boc-N-methylamino)benzoic acid can be approached through a two-step process starting from 3-aminobenzoic acid: N-methylation followed by Boc protection.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 3-(N-Boc-N-methylamino)benzoic acid.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 3-(Methylamino)benzoic Acid
This procedure is adapted from established methods for the reductive alkylation of anilines.
-
Reaction Setup: In a high-pressure reactor, dissolve 3-aminobenzoic acid in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reagent Addition: Introduce an aqueous solution of formaldehyde (37% w/w).
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter off the catalyst. The solvent is then removed under reduced pressure to yield crude 3-(methylamino)benzoic acid.
Part 2: Synthesis of 3-(N-Boc-N-methylamino)benzoic Acid
This step employs a standard procedure for the Boc protection of a secondary amine.
-
Dissolution: Dissolve the crude 3-(methylamino)benzoic acid in a mixture of tetrahydrofuran (THF) and water.
-
Base and Reagent Addition: Add a base, such as sodium bicarbonate (NaHCO₃), to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in THF.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution with 1N HCl to a pH of approximately 3, which will precipitate the product.[4] The crude product can be collected by filtration and purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford pure 3-(N-Boc-N-methylamino)benzoic acid as a white solid.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl group, and the tert-butyl group of the Boc protecting group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The N-methyl protons should present as a singlet around 3.0-3.5 ppm, and the nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.5 ppm.[4] The acidic proton of the carboxylic acid may be observed as a broad singlet at a downfield chemical shift (typically >10 ppm), though its presence and position can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl, the Boc carbonyl, the aromatic carbons, the N-methyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carboxylic and Boc carbonyl carbons are expected to resonate in the downfield region (165-175 ppm and 150-160 ppm, respectively). The aromatic carbons will appear in the 120-150 ppm range. The N-methyl carbon signal should be found around 30-40 ppm, while the quaternary and methyl carbons of the Boc group will be in the upfield region.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6]
-
A strong C=O stretching vibration from the carboxylic acid carbonyl, expected around 1700-1680 cm⁻¹.[6]
-
Another strong C=O stretching vibration from the Boc group carbonyl, typically appearing at a slightly higher wavenumber than the carboxylic acid carbonyl.
-
C-H stretching vibrations from the aromatic ring and the methyl groups.
-
C-N stretching vibrations.
-
C-O stretching vibrations associated with the carboxylic acid and the Boc group.[6]
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group, as well as decarboxylation of the benzoic acid moiety.[7]
Chemical Reactivity and Applications
The reactivity of 3-(N-Boc-N-methylamino)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the Boc-protected secondary amine.
Reactions of the Carboxylic Acid
The carboxylic acid group can readily undergo standard transformations, most notably amide bond formation. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). This reactivity is central to its use in peptide synthesis and the construction of other amide-containing molecules.[4]
Reactivity of the Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the secondary amine, stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[2] This stability allows for selective reactions at the carboxylic acid terminus without affecting the protected amine.
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent.[8] This deprotection regenerates the secondary amine, which can then participate in further synthetic transformations.
Caption: General scheme for the acid-catalyzed deprotection of a Boc-protected amine.
Applications in Drug Discovery and Development
3-(N-Boc-N-methylamino)benzoic acid is a valuable building block in medicinal chemistry. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.
-
Peptide Synthesis: It can be used as a non-natural amino acid analog to introduce conformational constraints or to modify the pharmacokinetic properties of peptides.[4]
-
Small Molecule Synthesis: The benzoic acid moiety can serve as a scaffold for the synthesis of diverse small molecules with potential therapeutic applications. The protected amine allows for late-stage functionalization, a powerful strategy in drug discovery.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-(N-Boc-N-methylamino)benzoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][10] Avoid contact with skin and eyes.[3][10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
First Aid:
Conclusion
3-(N-Boc-N-methylamino)benzoic acid is a versatile and valuable reagent for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined reactivity, coupled with the stability and straightforward removal of the Boc protecting group, makes it an excellent choice for the construction of complex molecules. This guide provides a foundational understanding of its properties and handling, empowering researchers to effectively utilize this compound in their synthetic endeavors.
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